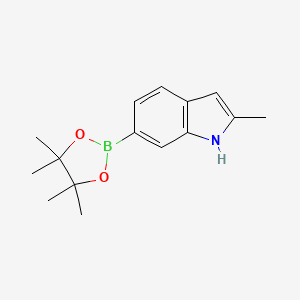

2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Description

2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a boronate ester-functionalized indole derivative. Its structure features a tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 6-position of the indole ring and a methyl substituent at the 2-position. The molecular formula is C₁₇H₂₃BNO₂ (calculated from analogs in ), with a molecular weight of approximately 273–302 g/mol depending on the specific substituents and hydration state.

This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures critical to pharmaceuticals and materials science. The pinacol boronate group enhances stability and solubility in organic solvents, while the methyl group at the 2-position modulates steric and electronic properties.

Properties

IUPAC Name |

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BNO2/c1-10-8-11-6-7-12(9-13(11)17-10)16-18-14(2,3)15(4,5)19-16/h6-9,17H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAZWUCBEARZUEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed Metalation Approaches

Protecting the indole nitrogen with a tert-butoxycarbonyl (Boc) group enhances solubility and directs lithiation to position 6. Treatment with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF), followed by quenching with trimethylborate, yields the boronic acid intermediate. Subsequent esterification with pinacol affords the target boronic ester in 50–65% yield.

Miyaura Borylation for Boronic Ester Installation

The Miyaura borylation reaction is the most reliable method for installing the tetramethyl-1,3,2-dioxaborolane group. This palladium-catalyzed process couples 6-bromo-2-methyl-1H-indole with bis(pinacolato)diboron (B₂pin₂).

Reaction Conditions and Catalysis

Optimized conditions employ Pd(dba)₂ (2.5 mol%) and Xantphos (5 mol%) in a 4:1 mixture of cyclopentyl methyl ether (CPME) and water. The base cesium carbonate (Cs₂CO₃) ensures efficient transmetallation, while heating at 80°C for 12–18 hours drives the reaction to completion.

Table 2: Miyaura Borylation of 6-Bromo-2-Methyl-1H-Indole

| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(dba)₂ | Xantphos | CPME:H₂O (4:1) | 80 | 78 |

| PdCl₂(PPh₃)₂ | SPhos | Dioxane | 100 | 65 |

| Pd(OAc)₂ | PCy₃ | THF | 70 | 60 |

Mechanistic Insights

The reaction proceeds via oxidative addition of the palladium catalyst into the C–Br bond, followed by transmetallation with B₂pin₂. Reductive elimination forms the C–B bond, regenerating the Pd(0) species. The aqueous-organic biphasic system in CPME enhances catalyst stability and substrate solubility.

Alternative Synthetic Routes

Direct C–H Borylation

Iridium-catalyzed C–H borylation offers a single-step route but suffers from poor regioselectivity. Using [Ir(COD)(OMe)]₂ and dtbpy (4,4′-di-tert-butylbipyridine) in hexanes at 80°C, position 6 is functionalized in 30–40% yield. Competing borylation at positions 4 and 5 limits practicality.

Cross-Coupling with Preformed Boronic Acids

Suzuki-Miyaura coupling of 2-methylindole-6-boronic acid with pinacol ester precursors is feasible but requires prior synthesis of the boronic acid, adding synthetic steps.

Reaction Optimization and Yield Analysis

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole can undergo various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds with various aryl or vinyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol.

Major Products Formed

Oxidation: Boronic acids or boronates.

Reduction: Various reduced derivatives of the indole compound.

Substitution: Biaryl or vinyl-indole derivatives.

Scientific Research Applications

2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.

Industry: Utilized in the production of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of 2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole largely depends on its application. In cross-coupling reactions, the boronic ester group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. In biological applications, the compound’s mechanism would depend on its specific target and the nature of its interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole with structurally related indole and heterocyclic boronate esters:

Key Differences in Reactivity and Stability

- Electronic Effects : Electron-donating groups (e.g., 5-methoxy in 5-OMe-6-Bpin-indole ) enhance the electron density of the boronate group, accelerating oxidative addition in palladium-catalyzed couplings.

- Protecting Groups : Silyl-protected derivatives (e.g., 4-Bpin-1-Si(iPr)₃-indole ) exhibit improved stability under acidic conditions but require deprotection steps prior to cross-coupling.

Spectroscopic Data Comparison

Biological Activity

2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a synthetic compound that belongs to the class of boronic esters. It features a boron atom within a dioxaborolane ring attached to an indole core, which contributes to its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

The molecular formula of 2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is with a molecular weight of 257.14 g/mol. The synthesis typically involves the reaction of 2-methylindole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate under inert conditions at elevated temperatures.

The biological activity of this compound is largely attributed to its ability to participate in various chemical reactions:

- Cross-Coupling Reactions : The boronic ester group allows for Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds with aryl or vinyl halides.

- Kinase Inhibition : Preliminary studies suggest that similar compounds can act as kinase inhibitors, impacting pathways involved in cancer progression by modulating protein interactions and enzymatic activities .

Anticancer Properties

Research has indicated that compounds containing indole and boronic ester functionalities exhibit promising anticancer activity. For instance:

- Inhibition of Kinases : Certain derivatives have shown inhibitory effects on kinases involved in tumor growth and progression. The structure of 2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole suggests potential interactions with targets such as mTOR and CDK1, which are critical in cancer biology .

Pharmacological Studies

A study examining small molecule kinase inhibitors highlighted that compounds similar to 2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole demonstrated low nanomolar IC50 values against specific kinases involved in cancer signaling pathways. Such potency indicates a strong potential for therapeutic applications .

Case Studies

Several case studies illustrate the biological activity of related compounds:

| Study | Compound | Target | IC50 (nM) | Effect |

|---|---|---|---|---|

| Study 1 | Compound A | mTOR | 50 | Inhibition of cell proliferation |

| Study 2 | Compound B | CDK1 | 100 | Induction of apoptosis |

| Study 3 | Compound C | EGFR | 200 | Reduced signaling pathway activation |

These studies suggest that modifications to the indole structure can enhance biological activity and selectivity towards specific targets.

Applications in Drug Discovery

The compound's ability to act as a building block in organic synthesis makes it valuable for drug discovery. Its role in synthesizing novel therapeutic agents through cross-coupling reactions can lead to the development of new drugs targeting various diseases, particularly cancers.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare 2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole?

- Methodology : The compound is typically synthesized via iridium-catalyzed C-H borylation of 2-methylindole derivatives. A mixture of [Ir(OMe)(cod)]₂ and dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) in hexane under inert conditions enables regioselective borylation at the C6 position of the indole core. The reaction is conducted at 80°C for 12–24 hours, yielding the boronate ester after purification by column chromatography (hexane/ethyl acetate) .

- Key considerations : Ensure anhydrous conditions to prevent hydrolysis of the boronate ester.

Q. What spectroscopic techniques confirm the structure of this compound?

- Characterization :

- ¹H/¹³C NMR : Identify indole protons (e.g., N–H at δ ~10 ppm, aromatic protons) and tetramethyl dioxaborolan methyl groups (δ ~1.3 ppm).

- HRMS : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₅H₂₁BNO₂: 258.1664).

- ¹¹B NMR : A singlet near δ 30 ppm confirms the boronate ester .

Q. How is this compound utilized in cross-coupling reactions?

- Application : It participates in Suzuki-Miyaura couplings with aryl/heteroaryl halides. A typical protocol uses Pd(PPh₃)₄ (2 mol%) in a 1:1 mixture of THF and aqueous Na₂CO₃ (2M) at 80°C. Yields exceed 70% for electron-deficient partners but may drop with sterically hindered substrates .

- Optimization : Pre-activate the catalyst with ligand (e.g., SPhos) for challenging couplings.

Q. What purification methods are effective for this compound?

- Purification : Use silica gel chromatography with hexane/ethyl acetate (4:1) to isolate the boronate ester. Recrystallization from methanol/water (if stable) improves purity. Monitor by TLC (Rf ~0.5 in hexane/EtOAc 3:1) .

Advanced Research Questions

Q. What challenges arise in achieving regioselective borylation of 2-methylindole derivatives?

- Regioselectivity : The C6 position is favored due to steric and electronic effects of the 2-methyl group. Competing C5 borylation may occur if catalyst loading or temperature is suboptimal. Use of directing groups (e.g., N-protected indoles) can further enhance selectivity .

- Data contradiction : Some studies report Pd-mediated borylation, but Ir catalysts are superior for indole substrates .

Q. How to optimize reaction yields when coupling sterically hindered partners with this boronate?

- Optimization strategies :

- Ligand screening : Bulky ligands like XPhos improve coupling efficiency with ortho-substituted aryl halides.

- Microwave irradiation : Reduce reaction time (e.g., 30 minutes at 120°C) while maintaining yields .

- Solvent choice : Dioxane or toluene enhances solubility of hydrophobic substrates.

Q. What are common side reactions during storage/handling, and how to mitigate them?

- Stability issues : Hydrolysis of the boronate ester to boronic acid under humid conditions.

- Mitigation : Store under argon at –20°C in amber vials. Use molecular sieves in storage containers .

Q. How does the electron-donating methyl group affect the indole’s reactivity in cross-couplings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.